2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

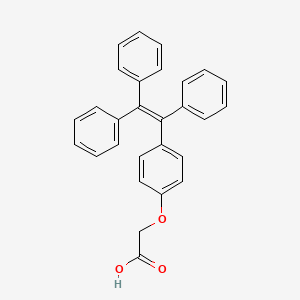

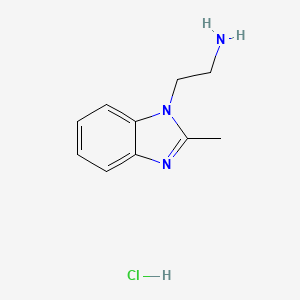

The synthesis pathway for 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate involves the reaction of 2-cyano-5-hydroxypentan-2-ol with dodecyl trithiocarbonate in the presence of a base. The detailed steps include dissolving 2-cyano-5-hydroxypentan-2-ol in a suitable solvent (e.g., dichloromethane), adding dodecyl trithiocarbonate to the reaction mixture and stirring for several hours at room temperature, adding a base (e.g., sodium hydroxide) to the reaction mixture and stirring for several more hours, extracting the product with a suitable solvent (e.g., ethyl acetate), and purifying the product by column chromatography or recrystallization.Molecular Structure Analysis

The molecular weight of 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate is 389.7 g/mol. The molecular formula is C19H35NOS3 .科学的研究の応用

Controlled Radical Polymerization

This compound is primarily used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization . It’s particularly effective for polymerizing a variety of monomers, including methacrylate, methacrylamide, and styrene . This allows for the synthesis of well-defined block copolymers with precise control over molecular weight and composition.

Synthesis of Block Copolymers

The RAFT agent properties of this compound enable the synthesis of block copolymers using vinyl monomers . These block copolymers have applications in creating materials with phase-separated domains, leading to unique physical properties suitable for advanced material design.

Macromolecular Engineering

As a RAFT agent, 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is used in macromolecular engineering to create polymers with specific end-group functionalities . This is crucial for developing smart materials that can respond to environmental stimuli such as pH, temperature, or light.

Surfactant in Emulsion Polymerization

This compound has been utilized as a nonionic surfactant in emulsion polymerization . It stabilizes the formation of nanoparticles in the polymer matrix, which is essential for producing nanocomposites and nanocarriers in drug delivery systems.

Biodegradable Material Synthesis

The RAFT agent is instrumental in the synthesis of biodegradable materials . By incorporating it into polyphosphoester-based macro-CTAs, it contributes to the creation of polymers that degrade via hydrolysis or enzymatic degradation, making them suitable for biomedical applications.

Electrochemical Applications

The electrochemical behavior of this compound has been studied, indicating its potential use in electrochemical sensors and devices . Its stability and reactivity under electrochemical conditions make it a candidate for developing new sensing materials.

作用機序

Target of Action

The primary target of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is the polymerization process of various vinyl monomers . It acts as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent , which controls the polymerization process, leading to the formation of well-defined block copolymers .

Mode of Action

2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate interacts with its targets by acting as a chain transfer agent (CTA) in the RAFT polymerization process . It is used as an initiator in the organocatalytic ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane . This interaction leads to changes in the polymerization process, enabling the synthesis of well-defined block copolymers .

Biochemical Pathways

The compound affects the RAFT polymerization pathway . It enables the synthesis of well-defined block copolymers using a wide variety of functional vinyl monomers . The compound also plays a role in the ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane .

Result of Action

The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate results in the formation of well-defined block copolymers . These polymers have potential applications in various fields, including the creation of nanoparticles with hydrophilic polyphosphoesters on their surface as the stabilizing agent .

Action Environment

The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is influenced by environmental factors such as temperature and solvent conditions. For instance, the RAFT polymerization process typically occurs at room temperature. The choice of solvent can also impact the polymerization process and the properties of the resulting polymers .

特性

IUPAC Name |

2-dodecylsulfanylcarbothioylsulfanyl-5-hydroxy-2-methylpentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NOS3/c1-3-4-5-6-7-8-9-10-11-12-16-23-18(22)24-19(2,17-20)14-13-15-21/h21H,3-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFBIHFUHZPVOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)(CCCO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)

![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)

![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)

![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)